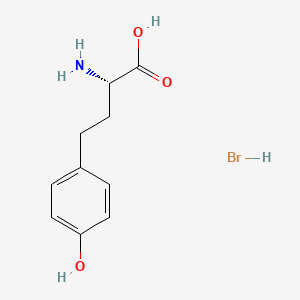

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a useful research compound. Molecular weight is 183.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, also known as HOMO-L-Tyrosine HBr, is a derivative of the amino acid tyrosine . Tyrosine is a precursor to the neurotransmitters norepinephrine and dopamine . Therefore, the primary targets of HOMO-L-Tyrosine HBr are likely to be the same receptors that interact with these neurotransmitters.

Mode of Action

The mechanism of tyrosine’s antidepressant activity can be accounted for by the precursor role of tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Pharmacokinetics

It is known that increased thyroid hormone (t3 and t4) levels can improve serum lipid profiles and reduce body fat . These positive effects are, however, counterbalanced by adverse effects on the heart, muscle, and bone, limiting their use .

Result of Action

The molecular and cellular effects of HOMO-L-Tyrosine HBr’s action are likely to be similar to those of tyrosine, given their structural similarity. Tyrosine is claimed to act as an effective antidepressant, however results are mixed . Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue, however these claims have been refuted by some studies .

生化分析

Biochemical Properties

The role of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in biochemical reactions is not fully understood. It is known that tyrosine, a similar compound, plays a crucial role in various biochemical processes. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .

Cellular Effects

Tyrosine, a similar compound, is known to play a role in many key cellular processes such as cytoskeleton remodeling, cell motility and adhesion, receptor endocytosis, autophagy, DNA damage response, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Tyrosine, a similar compound, is known to be involved in various molecular mechanisms. For instance, tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine into L-DOPA, plays a crucial role in the biosynthesis of catecholamines .

Temporal Effects in Laboratory Settings

A semi-organic L-tyrosine hydrobromide nonlinear optical single crystal has been harvested using slow evaporation solution technique (SEST) at atmospheric conditions .

Dosage Effects in Animal Models

Studies on L-tyrosine, a similar compound, have shown that it does not therapeutically modulate dysfunctional skeletal muscles in nemaline myopathy animal models with dominant ACTA1 mutations .

Metabolic Pathways

Tyrosine, a similar compound, is known to be involved in various metabolic pathways, including catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .

Transport and Distribution

Tyrosine, a similar compound, is known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Tyrosine, a similar compound, is known to be localized in various subcellular compartments, depending on its function .

生物活性

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, commonly referred to as H-HTYR-OH HBr, is a compound with significant biological activity, particularly in the context of metabolic regulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14BrNO3

- Molecular Weight : 276.127 g/mol

- CAS Number : 7021-11-6

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biochemical pathways:

- Kynureninase Inhibition : Research indicates that this compound acts as an inhibitor of kynureninase, an enzyme involved in the metabolism of tryptophan. It has shown a significant inhibitory effect on kynureninase from both rat and human sources, with an inhibition constant Ki of approximately 100 nM . This inhibition can influence the kynurenine pathway, which is crucial for regulating immune responses and neuroactive compounds.

- Potential Antidiabetic Properties : The compound has been explored for its role in the development of oral antidiabetic agents. Its structural characteristics allow it to interact with metabolic pathways related to glucose homeostasis .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Inhibition of Kynureninase :

- Therapeutic Applications :

- Synthesis and Derivatives :

科学研究应用

Anti-Inflammatory Properties

Research has indicated that (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide may act as an inhibitor of leukotriene A4 hydrolase (LTA4H). Inhibition of LTA4H is significant as it can lead to reduced production of pro-inflammatory leukotrienes, which are implicated in various inflammatory diseases such as asthma and rheumatoid arthritis. This compound's ability to modulate inflammatory pathways suggests its potential use in treating chronic inflammatory conditions .

Anticancer Activity

Studies have demonstrated that derivatives of (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid exhibit anticancer properties. For instance, a series of compounds derived from 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated for their cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. While some derivatives showed limited activity, others demonstrated a structure-dependent anticancer effect, indicating that modifications to the compound can enhance its efficacy against cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Its structural similarity to neurotransmitters suggests it may play a role in modulating neuronal signaling pathways. Research indicates that this compound could potentially protect neurons from oxidative stress and apoptosis, making it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical pathways that allow for structural modifications aimed at enhancing its biological activity. For example, the incorporation of various substituents on the aromatic ring can significantly alter the compound's pharmacological profile .

Case Studies and Experimental Findings

- A study highlighted the synthesis of several derivatives and their evaluation for biological activity, revealing that specific modifications could lead to improved anti-inflammatory effects and reduced cytotoxicity towards healthy cells .

- Another investigation focused on the compound's antioxidant properties, which are crucial for mitigating oxidative damage in various diseases, further supporting its potential therapeutic applications .

Data Table: Summary of Applications

属性

IUPAC Name |

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVTTXLQQVTHD-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。